molecular formula C13H8N2S B574461 2H-Thiazolo[5,4-C]carbazole CAS No. 168811-39-0

2H-Thiazolo[5,4-C]carbazole

Cat. No.: B574461
CAS No.: 168811-39-0
M. Wt: 224.281
InChI Key: ZGUPQZVBWVUDJQ-UHFFFAOYSA-N
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Description

2H-Thiazolo[5,4-C]carbazole is a heteroaromatic compound of significant interest in medicinal chemistry and materials science research due to its fused polycyclic structure integrating carbazole and thiazole motifs. This architecture is known to contribute to high thermal stability and interesting electronic properties, making it a valuable scaffold for developing new functional molecules . In biochemical research, closely related carbazole-thiazole conjugates have demonstrated potent inhibitory activity against tyrosinase, a key enzyme in melanin synthesis . Some derivatives in this chemical family exhibit IC50 values superior to kojic acid, a standard tyrosinase inhibitor, and function via a mixed-type inhibition mechanism, positioning them as promising candidates for investigative dermatology and oncology research . The structural framework also shows potential for the development of fluorescent molecular probes. Its inherent photoluminescence and capacity for intramolecular charge transfer enable its study in supramolecular chemistry, where it can form stable complexes with proteins like Concanavalin A for potential diagnostic applications . For materials scientists, the conjugated, electron-rich nature of the thiazolocarbazole core makes it a compelling building block for organic electronics. Researchers are exploring analogous structures for use in conjugated microporous polymers (CMPs) as metal-free photocatalysts and as components in hole-transport layers for perovskite solar cells, highlighting the versatility of this heterocyclic system beyond biomedical applications .

Properties

CAS No.

168811-39-0

Molecular Formula

C13H8N2S

Molecular Weight

224.281

IUPAC Name

2H-[1,3]thiazolo[5,4-c]carbazole

InChI

InChI=1S/C13H8N2S/c1-2-4-9-8(3-1)12-10(15-9)5-6-11-13(12)14-7-16-11/h1-6H,7H2

InChI Key

ZGUPQZVBWVUDJQ-UHFFFAOYSA-N

SMILES

C1N=C2C(=CC=C3C2=C4C=CC=CC4=N3)S1

Synonyms

2H-Thiazolo[5,4-c]carbazole(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Thiazolo-Carbazole Isomers

The thiazolo-carbazole family includes isomers differentiated by the position of the thiazole ring fusion. For example:

  • 5H-Thiazolo[5,4-b]carbazole (CAS: 242-93-3): Molecular formula: C₁₃H₈N₂S Exact molecular weight: 224.04094 g/mol Hydrogen bond donors/acceptors: 1/2 Topological polar surface area (TPSA): 56.9 Ų Key difference: The thiazole ring is fused at the [5,4-b] position, altering electronic properties and steric interactions compared to the [5,4-C] isomer.

Indolocarbazole Derivatives

Indolocarbazoles share a carbazole core but replace the thiazole with indole or pyrrole rings. Notable examples:

  • NB-506 (Indolo[2,3-a]pyrrolo[3,4-c]carbazole derivative):
    • Demonstrated 76–96% inhibition of murine tumors (M5076, Ehrlich) at 300 mg/m² and regression of human PC-13 lung and HCT 116 colon cancers at 90 mg/m² .
    • Low cumulative toxicity (LD₅₀ in mice: 810–990 mg/m²) .
  • Staurosporine analogs (Indolo[2,3-a]carbazole subclass):
    • Broad kinase inhibition (e.g., PKC, CDKs) due to planar aromaticity and hydrogen-bonding motifs .

Pyrimido-Carbazoles

  • Pyrimido[5,4-c]carbazole (from Pierce et al., 2011):
    • Exhibited strong cancer cell division inhibition at 10 µM across multiple tumor types, with selectivity linked to topo II interaction .

Key Research Findings

Structural Determinants of Activity: Thiazolo-carbazoles’ bioactivity is influenced by sulfur’s electronegativity and the fused ring’s planarity, which affects DNA intercalation or kinase binding . Indolocarbazoles (e.g., NB-506) derive potency from glycosylation (e.g., beta-D-glucopyranosyl) enhancing solubility and tumor targeting .

Antitumor Efficacy :

  • NB-506 outperformed 2H-Thiazolo[5,4-C]carbazole analogs in preclinical models, with 96% inhibition of Ehrlich tumors .
  • Pyrimido-carbazoles showed broader cytotoxicity than thiazolo derivatives, likely due to enhanced topo II interactions .

Toxicity Profile :

  • Thiazolo-carbazoles’ toxicity remains understudied, while indolocarbazoles like NB-506 exhibit low cumulative lethality in mice .

Preparation Methods

Sunlight-Driven Cyclization

A groundbreaking method for synthesizing thiazolo[5,4-c]carbazole derivatives involves the sunlight-induced photocyclization of indole-linked trisubstituted thiazoles. As reported by, indolylthiazoles dissolved in a 3:1 mixture of acetonitrile (CH₃CN) and dimethyl sulfoxide (DMSO) undergo irreversible cyclization upon exposure to natural sunlight. This reaction proceeds without catalysts, leveraging the inherent photoresponsivity of the indole-thiazole system. The process typically achieves completion within 24–48 hours, producing benzo[a]thiazolo[4,5-c]carbazoles with fluorescence quantum yields up to 0.78.

Mechanistic Insights :
The reaction initiates with photoexcitation of the indole moiety, inducing a-hydride shift that facilitates intramolecular cyclization. Density functional theory (DFT) calculations suggest that the planar transition state minimizes steric hindrance between the thiazole sulfur and indole nitrogen atoms. Notably, substrates bearing 2-methyl indole substituents exhibit divergent behavior, undergoing ring-opening to form linear byproducts rather than cyclized products.

Optimization Data :

ParameterOptimal ConditionYield (%)
Solvent Ratio (CH₃CN:DMSO)3:172–85
Light SourceSunlight-
Reaction Time24–48 hours-

Ketcham Condensation with Dithiooxamide

Reaction Design and Scope

The Ketcham reaction, traditionally used for thiazolo[5,4-d]thiazoles, has been adapted for 2H-thiazolo[5,4-c]carbazole synthesis. This two-step protocol involves:

  • Condensation : Heating indole-3-carbaldehyde with dithiooxamide in dimethylformamide (DMF) at 150–155°C for 1–12 hours.

  • Bromination : Treating intermediates with N-bromosuccinimide (NBS) in DMF at 80°C to install reactive bromine atoms for subsequent functionalization.

Case Study :
Using 5-bromoindole-3-carbaldehyde, the reaction achieves a 35% yield after sublimation purification. Nuclear magnetic resonance (NMR) analysis confirms regioselective formation, with characteristic singlets at δ 7.40 ppm for carbazole protons.

Limitations :

  • Prolonged heating (>12 hours) promotes decomposition.

  • Electron-deficient aldehydes require higher temperatures (160°C), reducing yields to 25–30%.

Suzuki Cross-Coupling Strategies

Modular Assembly of Thiazole-Carbazole Frameworks

Palladium-catalyzed Suzuki coupling enables the convergent synthesis of 2H-thiazolo[5,4-c]carbazoles. As demonstrated in, this method couples brominated thiazole intermediates with carbazole boronic esters under inert conditions.

Standard Protocol :

  • Combine 2,5-dibromothiazolo[5,4-c]carbazole (1.0 equiv) with 9-heptadecanylcarbazole-2,7-bis(boronic ester) (1.05 equiv).

  • Catalyze with Pd(PPh₃)₄ (0.06 equiv) in toluene/THF (3:1).

  • Add tetraethylammonium hydroxide (1.3 equiv) and stir at 66°C for 36 hours.

Performance Metrics :

  • Yield: 72% after Soxhlet extraction with acetone.

  • Purity: >98% by HPLC (C18 column, acetonitrile/water gradient).

Substituent Effects :
Alkyl chains (e.g., hexyl, butyl) enhance solubility but reduce crystallinity. A Van Krevelen solubility parameter of 20.84 (J/cm³)¹/² ensures processability in organic solvents like chloroform.

Comparative Analysis of Synthetic Routes

Efficiency and Practicality

MethodYield Range (%)Reaction TimeScalability
Photocyclization72–8524–48 hModerate
Ketcham Condensation25–351–12 hLow
Suzuki Coupling65–7236 hHigh

Key Observations :

  • Photocyclization excels in atom economy but requires precise sunlight exposure.

  • Suzuki coupling offers superior modularity for introducing diverse substituents but demands expensive palladium catalysts.

Q & A

Q. Table 1: Comparative Bioactivity of this compound Derivatives

DerivativeTargetIC₅₀ (nM)Reference
2-Cl SubstituentAcetylcholinesterase12
5-OCH₃ SubstituentVEGF-R28.2
7-NO₂ SubstituentHDAC634

Q. Table 2: Solvent Systems for Purification

Solvent Ratio (H₂O:EtOH)Purity (%)Yield (%)Reference
1:39565
1:49858

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